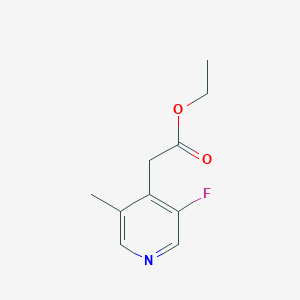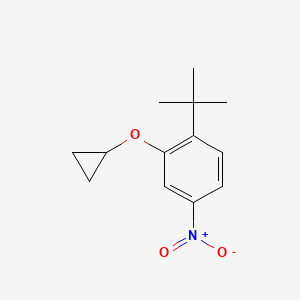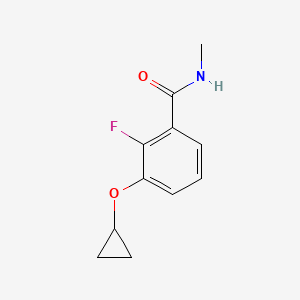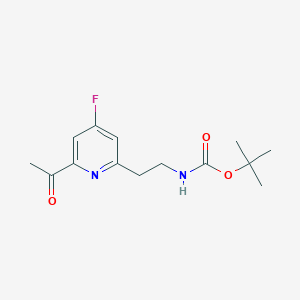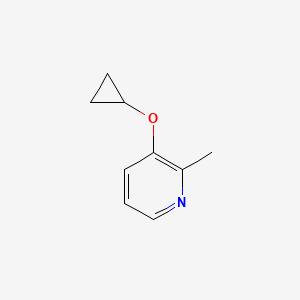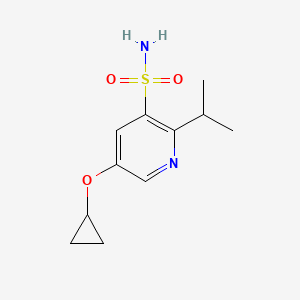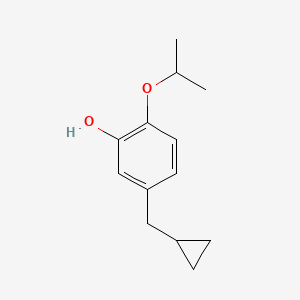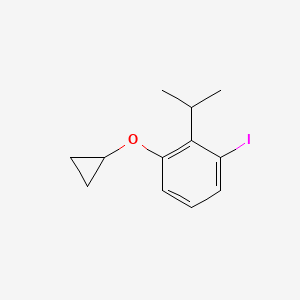
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol It features a benzene ring substituted with a bromine atom, a tert-butoxy group, and a cyclopropoxy group
Vorbereitungsmethoden
One common synthetic route involves the bromination of 3-tert-butoxy-2-cyclopropoxybenzene using bromine or a brominating agent under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving brominated aromatic compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3-tert-butoxybenzene: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
1-Bromo-2-tert-butoxybenzene: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
1-Bromo-3-cyclopropoxybenzene: Lacks the tert-butoxy group, which can influence its solubility and reactivity.
The unique combination of the bromine atom, tert-butoxy group, and cyclopropoxy group in this compound makes it distinct and valuable for various applications.
Eigenschaften
Molekularformel |
C13H17BrO2 |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
1-bromo-2-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-11-6-4-5-10(14)12(11)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
IKNJVXROXZRAGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=CC=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


